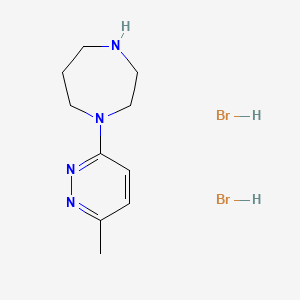

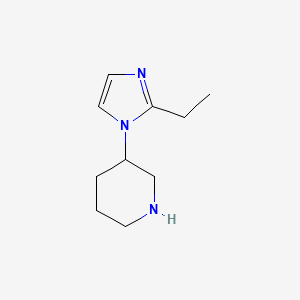

![molecular formula C7H11ClN2O2S B1423027 盐酸甲基2-[2-(甲基氨基)-1,3-噻唑-4-基]乙酸酯 CAS No. 1306607-11-3](/img/structure/B1423027.png)

盐酸甲基2-[2-(甲基氨基)-1,3-噻唑-4-基]乙酸酯

描述

“Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that consists of sulfur and nitrogen . This ring has many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various amines and other compounds . For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity makes the ring a versatile entity in chemical reactions.Chemical Reactions Analysis

Due to its aromaticity, the thiazole ring has many reactive positions where various chemical reactions can take place. These reactions include donor–acceptor, nucleophilic, and oxidation reactions .科学研究应用

合成和降压应用

- 盐酸甲基2-[2-(甲基氨基)-1,3-噻唑-4-基]乙酸酯已被合成并用作多种具有降压α-阻断活性的化合物的起始原料。这些化合物表现出低毒性和良好的降压作用 (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。

抗菌应用

- 由盐酸甲基2-[2-(甲基氨基)-1,3-噻唑-4-基]乙酸酯合成的多种衍生物已表现出显着的抗菌特性。其中包括具有潜在抗菌和抗真菌活性的化合物 (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009), (Wagle, Adhikari, & Kumari, 2008)。

抗癌研究

- 从盐酸甲基2-[2-(甲基氨基)-1,3-噻唑-4-基]乙酸酯衍生的某些化合物已显示出有希望的抗癌活性。这些包括对各种癌细胞系表现出中度至优异抗癌活性的衍生物 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

抗肿瘤和抗丝虫病应用

- 研究表明,由该化学物质衍生的甲基4-(异硫氰酸甲基)噻唑-2-氨基甲酸酯具有显着的抗肿瘤和抗丝虫病活性。它显示出作为白血病L1210细胞增殖抑制剂的潜力,并对Acanthocheilonema viteae的成虫表现出抗丝虫病活性 (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993)。

心脏保护活性

- 从该化合物合成的某些衍生物已显示出心脏保护作用。已发现这些化合物在体外对实验大鼠胸主动脉的离体环具有中度至高的心脏保护作用 (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019)。

生物活性化合物中的荧光研究

- 该化合物已研究其在不同pH值的水溶液中的荧光效应,表现出双重荧光和独特的荧光发射。这些效应受聚集因子和电荷转移效应的影响 (Matwijczuk, Karcz, Pustuła, Makowski, Górecki, Kluczyk, Karpińska, Niewiadomy, & Gagoś, 2018)。

未来方向

Thiazole derivatives have been the focus of medicinal chemists due to their various pharmaceutical applications . They are being developed as novel therapeutic agents for a variety of pathological conditions . Therefore, future research may focus on finding new leads among thiazole derivatives, which may later be translated into new drugs .

作用机制

Target of Action

Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride is a compound that contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

The mode of action of thiazole derivatives is diverse, depending on the specific compound and its targets . Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways, depending on their specific targets . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Action Environment

The solubility of thiazole in various solvents suggests that its action could be influenced by the chemical environment .

属性

IUPAC Name |

methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-8-7-9-5(4-12-7)3-6(10)11-2;/h4H,3H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXQHQLTDPDAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)CC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine](/img/structure/B1422946.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride](/img/structure/B1422953.png)

![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1422955.png)

amine](/img/structure/B1422956.png)

![N-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B1422963.png)

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride](/img/structure/B1422966.png)